molecular formula C9H8F2O3 B2957932 3-(2,2-Difluoroethoxy)benzoic acid CAS No. 812700-19-9

3-(2,2-Difluoroethoxy)benzoic acid

Cat. No.: B2957932
CAS No.: 812700-19-9
M. Wt: 202.157
InChI Key: VNUDXYRBOOGWJL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)benzoic acid (CAS: 812700-19-9) is a fluorinated benzoic acid derivative with the molecular formula C₉H₈F₂O₃ . It features a benzoic acid core substituted at the 3-position with a 2,2-difluoroethoxy group (–OCH₂CF₂). This compound is primarily utilized as an intermediate in agrochemical synthesis, notably in herbicides like Penoxsulam (Table 1) . Its structural uniqueness lies in the electron-withdrawing difluoroethoxy group, which influences its acidity, lipophilicity, and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDXYRBOOGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:

3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst3-(2,2-Difluoroethoxy)benzoic acid\text{3-Hydroxybenzoic acid} + \text{2,2-Difluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} 3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst​3-(2,2-Difluoroethoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethoxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of the difluoroethoxy group enhances its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Core

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight Key Applications Reference
3-(2,2-Difluoroethoxy)benzoic acid 3 –OCH₂CF₂ C₉H₈F₂O₃ 218.15 g/mol Agrochemical intermediates
2-Ethoxybenzoic acid 2 –OCH₂CH₃ C₉H₁₀O₃ 166.18 g/mol Pharmaceuticals
3-(2-Fluoroethoxy)benzoic acid 3 –OCH₂CH₂F C₉H₉FO₃ 200.17 g/mol Research (unreported)
3,5-Difluorobenzoic acid 3,5 –F (direct ring substitution) C₇H₄F₂O₂ 158.10 g/mol Chemical synthesis
4-Fluoro-3-(2,2,2-trifluoroethoxy)benzoic acid 3,4 –OCH₂CF₃ (trifluoroethoxy) C₉H₆F₄O₃ 238.14 g/mol Specialty chemicals

Key Observations :

  • Electronic Effects: The difluoroethoxy group (–OCH₂CF₂) introduces stronger electron-withdrawing effects compared to ethoxy (–OCH₂CH₃) or monofluoroethoxy (–OCH₂CH₂F) groups. This enhances the acidity of the benzoic acid (lower pKa) .
  • Lipophilicity : Fluorinated substituents increase logP values (e.g., this compound has higher lipophilicity than 2-Ethoxybenzoic acid), improving membrane permeability in agrochemicals .
  • Metabolic Stability: Difluoroethoxy groups resist enzymatic degradation better than non-fluorinated ethers, prolonging herbicidal activity .

Biological Activity

3-(2,2-Difluoroethoxy)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group, which may enhance its lipophilicity and influence its interactions with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2O3C_{10}H_{9}F_{2}O_{3}, with a molecular weight of approximately 221.18 g/mol. The difluoroethoxy group contributes to the compound's unique chemical properties, which can affect its solubility and interaction with biomolecules.

Mechanisms of Biological Activity

Research indicates that benzoic acid derivatives, including this compound, may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have been studied for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for the survival of pathogens like Mycobacterium tuberculosis (Mt). Preliminary studies show that derivatives can inhibit MtDHFR with IC50 values ranging from 7 to 40 μM .
  • Proteostasis Modulation : Some benzoic acid derivatives have been shown to enhance the activity of proteolytic systems in cells, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and may be influenced by structural modifications in the compounds .
  • Antimicrobial Activity : Benzoic acid derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents, like fluorine in the difluoroethoxy group, can enhance these effects by altering the compound's interaction with microbial cell membranes.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that substituted benzoic acids could serve as effective inhibitors of MtDHFR. The derivatives were synthesized and tested for their inhibitory activity, revealing promising results that suggest potential as anti-tuberculosis agents .
  • Proteostasis Network Modulation :
    In vitro assays showed that certain benzoic acid derivatives significantly activated cathepsins B and L in human fibroblasts. This activation suggests a role in enhancing proteostasis mechanisms within cells, potentially offering therapeutic avenues for age-related decline in these pathways .
  • Antimicrobial Screening :
    Various benzoic acid derivatives were tested against different bacterial strains. The findings indicated varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Mechanism IC50/Effect Reference
Enzyme InhibitionInhibition of MtDHFRIC50: 7 - 40 μM
Proteostasis ModulationActivation of UPP and ALPSignificant activation observed
Antimicrobial ActivityInteraction with microbial membranesVaries by compound

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